

mass spectrometry of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

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An In-Depth Technical Guide to the Mass Spectrometry of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide**

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide**, a compound of interest in synthetic and medicinal chemistry. As an N-substituted acetamide derivative, its structural elucidation by mass spectrometry is critical for reaction monitoring, purity assessment, and metabolic studies. This document outlines detailed methodologies for analysis by both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. We will delve into the mechanistic underpinnings of the fragmentation pathways, providing a predictive framework for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this and structurally related molecules.

Introduction: The Analytical Imperative

2-chloro-N-(2,4,6-trimethylphenyl)acetamide (MW: 211.69 g/mol , Formula: C₁₁H₁₄ClNO) is a molecule that presents unique challenges and opportunities for mass spectrometric analysis. [1] The presence of a chlorine atom, an amide linkage, and a substituted aromatic ring gives

rise to characteristic fragmentation patterns that can be exploited for its unambiguous identification. Understanding these patterns is not merely an academic exercise; it is fundamental to ensuring the integrity of research and development processes where this compound is utilized. For instance, it is known to be an intermediate in the synthesis of Trimecaine Hydrochloride, a local anesthetic and antiarrhythmic agent.[2] This guide will equip the analyst with the foundational knowledge to confidently interpret the mass spectra of this compound, whether performing routine screening or in-depth structural characterization.

Physicochemical Properties and Safety Considerations

A thorough understanding of the analyte's properties is paramount for successful method development.

Table 1: Physicochemical Properties of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ ClNO	[1]
Molecular Weight	211.69 g/mol	[1]
Melting Point	178-179 °C	[1]
Boiling Point	324.1±30.0 °C (Predicted)	[1]
Appearance	Solid	[3]

Safety Precautions: **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** is classified as an irritant, causing serious eye irritation.[3][4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[5]

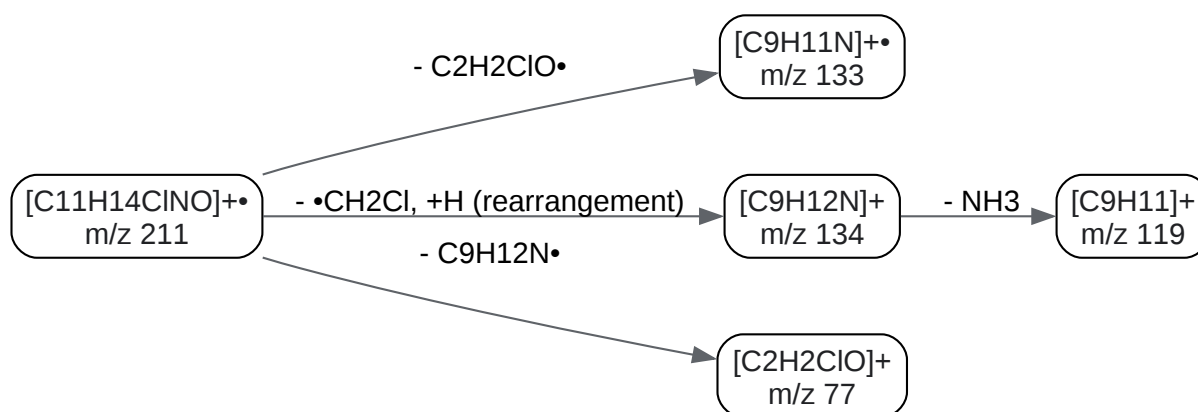
Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach

EI-MS is a powerful technique for structural elucidation due to its ability to induce extensive and reproducible fragmentation.[6] The high energy (typically 70 eV) imparted to the molecule results in a "fingerprint" mass spectrum that can be compared to spectral libraries.[7]

Proposed EI Fragmentation Pathway

The fragmentation of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** under EI conditions is predicted to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion ($M^{+\bullet}$). The stability of the aromatic ring suggests that the molecular ion will be observable.

Diagram 1: Proposed EI-MS Fragmentation Pathway



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Caption: Predicted fragmentation of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** in EI-MS.

- **α -Cleavage:** The most probable initial fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a chloroacetyl radical ($\bullet COCH_2Cl$) and the formation of the 2,4,6-trimethylaniline radical cation at m/z 135, or more likely, the stabilized 2,4,6-trimethylphenylaminyl cation at m/z 134 after rearrangement. A common fragmentation for N-substituted amides involves cleavage of the amide bond.[8][9]
- **Loss of Chloroketene:** Another characteristic fragmentation is the McLafferty-type rearrangement, if a gamma-hydrogen is available. In this case, a more likely fragmentation is

the loss of a neutral chloroketene molecule ($\text{ClCH}=\text{C}=\text{O}$) to yield a fragment at m/z 135.

- **Formation of the Chloroacetyl Cation:** Cleavage of the N-C bond can result in the formation of the chloroacetyl cation ($[\text{CH}_2\text{ClCO}]^+$) at m/z 77 and 79 in a 3:1 isotopic ratio, characteristic of a single chlorine atom.
- **Fragments from the Aromatic Ring:** The 2,4,6-trimethylphenyl portion of the molecule is expected to produce a stable benzylic-type cation at m/z 119 through the loss of the entire acetamide group and a hydrogen rearrangement. Further fragmentation of this ion through the loss of methyl groups is also possible.

Experimental Protocol: GC-EI-MS

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** in a volatile, high-purity solvent such as dichloromethane or ethyl acetate. Perform serial dilutions to a final concentration of 1-10 $\mu\text{g/mL}$.
- **Gas Chromatography (GC) Conditions:**
 - **Injector:** Splitless mode, 250 °C.
 - **Column:** A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness, 5% phenyl-methylpolysiloxane).
 - **Oven Program:** Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **Mass Spectrometry (MS) Conditions:**
 - **Ion Source:** Electron Ionization (EI).
 - **Ion Source Temperature:** 230 °C.
 - **Electron Energy:** 70 eV.
 - **Mass Analyzer:** Quadrupole.

- Scan Range: m/z 40-400.

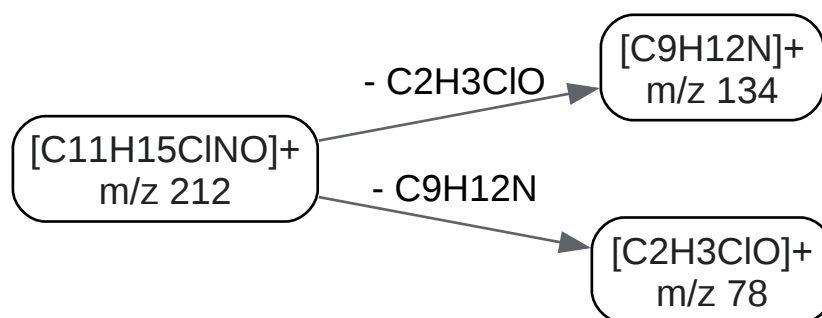
Electrospray Ionization Mass Spectrometry (ESI-MS): The Soft Ionization Alternative

ESI-MS is a soft ionization technique that typically produces protonated molecules ($[M+H]^+$) with minimal fragmentation, making it ideal for molecular weight determination.^{[10][11][12]} The amide nitrogen in **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** provides a site for protonation.^[13]

Proposed ESI Fragmentation Pathway

While ESI is a soft ionization method, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). This allows for controlled fragmentation experiments to gain structural information.

Diagram 2: Proposed ESI-MS/MS Fragmentation Pathway



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Caption: Predicted fragmentation of protonated **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** in ESI-MS/MS.

- Parent Ion: In positive ion mode, the protonated molecule $[M+H]^+$ is expected at m/z 212. The isotopic pattern of chlorine should also be observable, with a peak at m/z 214 with roughly one-third the intensity of the m/z 212 peak.
- Collision-Induced Dissociation (CID): In an MS/MS experiment, the $[M+H]^+$ precursor ion at m/z 212 would be selected and subjected to CID. The most likely fragmentation would be the

cleavage of the amide bond.

- **Loss of Chloroacetamide:** The most probable fragmentation pathway is the loss of a neutral chloroacetamide molecule ($\text{NH}_2\text{COCH}_2\text{Cl}$), leading to the formation of the 2,4,6-trimethylphenyl cation at m/z 133. However, a more likely scenario is the loss of chloroketene ($\text{ClCH}=\text{C}=\text{O}$) from the protonated molecule to yield the protonated 2,4,6-trimethylaniline at m/z 136.
- **Formation of the 2,4,6-trimethylanilinium ion:** The most abundant fragment ion is predicted to be the 2,4,6-trimethylanilinium ion at m/z 134, resulting from the cleavage of the amide bond and the transfer of a proton.

Experimental Protocol: LC-ESI-MS

- **Sample Preparation:** Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 $\mu\text{g/mL}$ in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- **Liquid Chromatography (LC) Conditions:**
 - **Column:** A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm particle size).
 - **Mobile Phase A:** 0.1% formic acid in water.
 - **Mobile Phase B:** 0.1% formic acid in acetonitrile.
 - **Gradient:** Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
 - **Flow Rate:** 0.3 mL/min.
 - **Column Temperature:** 40 °C.
- **Mass Spectrometry (MS) Conditions:**
 - **Ion Source:** Electrospray Ionization (ESI), positive ion mode.
 - **Capillary Voltage:** 3.5 kV.

- Drying Gas Temperature: 325 °C.
- Drying Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psi.
- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.
- Scan Range: m/z 50-500.
- For MS/MS: Select the precursor ion at m/z 212 and apply a collision energy of 10-30 eV.

Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their relative abundances for **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** under both EI and ESI conditions.

Table 2: Predicted m/z Values and Relative Abundances

Ionization Mode	Predicted m/z	Proposed Fragment	Predicted Relative Abundance
EI	211/213	$[M]^+\bullet$	Moderate
EI	134	$[C_9H_{12}N]^+$	High
EI	119	$[C_9H_{11}]^+$	Moderate
EI	77/79	$[C_2H_2ClO]^+$	Moderate to High
ESI	212/214	$[M+H]^+$	High (MS1)
ESI-MS/MS	134	$[C_9H_{12}N]^+$	High

Conclusion: A Unified Approach to Structural Confirmation

The mass spectrometric analysis of **2-chloro-N-(2,4,6-trimethylphenyl)acetamide** requires a nuanced approach, leveraging the strengths of both hard and soft ionization techniques. EI-MS

provides a wealth of structural information through its detailed fragmentation patterns, which are invaluable for initial identification and library matching. Conversely, ESI-MS offers a clear determination of the molecular weight and, when coupled with tandem mass spectrometry, allows for controlled fragmentation studies that can confirm the connectivity of the molecule. By employing the methodologies and understanding the fragmentation logic outlined in this guide, researchers can confidently and accurately characterize **2-chloro-N-(2,4,6-trimethylphenyl)acetamide**, ensuring the quality and reliability of their scientific endeavors.

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